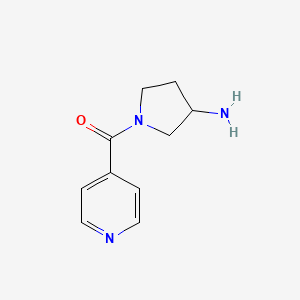

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

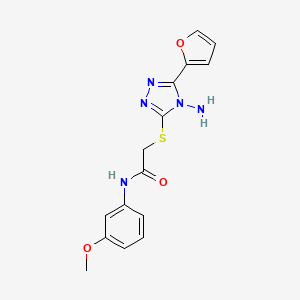

The compound “1-(Pyridine-4-carbonyl)pyrrolidin-3-amine” is a nitrogen-containing heterocycle . It consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a pyridine ring via a carbonyl group .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring via a carbonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .Aplicaciones Científicas De Investigación

Versatility in Drug Discovery

The pyrrolidine ring, a core component of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine, is extensively utilized in medicinal chemistry due to its ability to enhance stereochemical and three-dimensional properties of pharmaceutical compounds. This ring structure is pivotal in exploring pharmacophore space, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage, a phenomenon known as "pseudorotation." Research highlights the significance of pyrrolidine and its derivatives, including pyrrolizines and prolinol, in synthesizing bioactive molecules with target selectivity. These compounds exhibit a wide range of biological activities by efficiently navigating the pharmacophore space through sp3-hybridization. The structure-activity relationship (SAR) analysis of these compounds underscores the impact of steric factors on biological activity, revealing that the stereogenicity of carbons within the pyrrolidine ring can lead to varied biological profiles due to different binding modes to enantioselective proteins (Li Petri et al., 2021).

Contribution to Heterocyclic Chemistry

Heterocyclic compounds, such as this compound, play a crucial role in the synthesis of central nervous system (CNS) acting drugs. These compounds, featuring heteroatoms like nitrogen, sulfur, and oxygen, form the largest class of organic compounds and are integral to developing compounds with CNS activity. The review by Saganuwan (2017) identifies functional chemical groups, including pyridine and its derivatives, as potential lead molecules for synthesizing new CNS-active compounds. This underscores the compound's relevance in addressing CNS disorders, highlighting its potential as a foundation for novel therapeutic agents (Saganuwan, 2017).

Applications in Catalysis and Organic Synthesis

The utility of this compound extends to catalysis and organic synthesis, showcasing its versatility beyond pharmaceutical applications. For instance, its structural motif is utilized in developing recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. Such systems enable efficient reactions between various amines and aryl halides or arylboronic acids, demonstrating the compound's role in advancing sustainable and economical chemical processes (Kantam et al., 2013).

Direcciones Futuras

The future directions in the research of “1-(Pyridine-4-carbonyl)pyrrolidin-3-amine” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

Mecanismo De Acción

Target of Action

Compounds containing a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action of “1-(Pyridine-4-carbonyl)pyrrolidin-3-amine”. The pyrrolidine ring and its derivatives are known to interact with various biological targets due to their ability to efficiently explore the pharmacophore space .

Biochemical Pathways

Pyrrolidine derivatives are known to have diverse biological profiles, which suggests they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Propiedades

IUPAC Name |

(3-aminopyrrolidin-1-yl)-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8/h1-2,4-5,9H,3,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJSBXUTAKFEAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2576597.png)

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2576604.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2576605.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2576609.png)

![N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide](/img/structure/B2576612.png)

![N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2576613.png)

![4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2576617.png)